molecular formula C17H15FN2OS B15289094 (1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl- CAS No. 34387-08-1

(1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl-

Cat. No.: B15289094
CAS No.: 34387-08-1
M. Wt: 314.4 g/mol
InChI Key: BOVPWLXJWLKDKJ-UHFFFAOYSA-N
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Description

(1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl- is a heterocyclic compound that features a benzothieno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • (1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)-
  • 2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, (1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl- is unique due to the presence of the 4-fluorophenyl and 2-methyl substituents, which can significantly influence its chemical properties and biological activity.

Properties

CAS No.

34387-08-1

Molecular Formula

C17H15FN2OS

Molecular Weight

314.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H15FN2OS/c1-10-19-16-15(13-4-2-3-5-14(13)22-16)17(21)20(10)12-8-6-11(18)7-9-12/h6-9H,2-5H2,1H3

InChI Key

BOVPWLXJWLKDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)F

Origin of Product

United States

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